Cas no 72583-13-2 (6-Chloro-2-methylquinoline-4-carbonitrile)

72583-13-2 structure

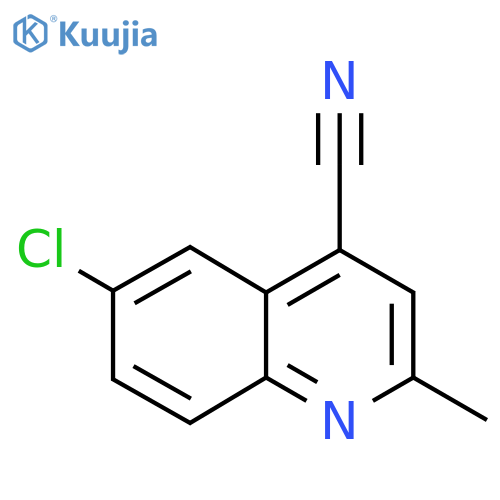

商品名:6-Chloro-2-methylquinoline-4-carbonitrile

CAS番号:72583-13-2

MF:C11H7ClN2

メガワット:202.639681100845

CID:4821917

6-Chloro-2-methylquinoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-METHYLQUINOLINE-4-CARBONITRILE

- 6-Chloro-2-methylquinoline-4-carbonitrile

-

- インチ: 1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3

- InChIKey: WKKHTFQWBLECCD-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2C(C=1)=C(C#N)C=C(C)N=2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 257

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.9

6-Chloro-2-methylquinoline-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM228955-1g |

6-Chloro-2-methylquinoline-4-carbonitrile |

72583-13-2 | 97% | 1g |

$709 | 2022-08-31 | |

| Crysdot LLC | CD11066539-1g |

6-Chloro-2-methylquinoline-4-carbonitrile |

72583-13-2 | 97% | 1g |

$709 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660366-1g |

6-Chloro-2-methylquinoline-4-carbonitrile |

72583-13-2 | 98% | 1g |

¥9664.00 | 2024-05-02 | |

| Chemenu | CM228955-1g |

6-Chloro-2-methylquinoline-4-carbonitrile |

72583-13-2 | 97% | 1g |

$669 | 2021-08-04 | |

| Alichem | A189009135-1g |

6-Chloro-2-methylquinoline-4-carbonitrile |

72583-13-2 | 95% | 1g |

$787.60 | 2023-09-01 |

6-Chloro-2-methylquinoline-4-carbonitrile 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

72583-13-2 (6-Chloro-2-methylquinoline-4-carbonitrile) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量